(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid.
(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate
CAS No.: 174649-09-3
Cat. No.: VC21352412
Molecular Formula: C15H19FN2O6S
Molecular Weight: 374.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 174649-09-3 |
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Molecular Formula | C15H19FN2O6S |
Molecular Weight | 374.4 g/mol |
IUPAC Name | [(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
Standard InChI | InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3/t12-/m1/s1 |
Standard InChI Key | UCVIKCGVGWBTTI-GFCCVEGCSA-N |
Isomeric SMILES | CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
SMILES | CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES | CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Appearance | White Solid |
Melting Point | >140°C (dec.) |
Chemical Identity and Structure
Molecular Composition and Representation
(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is characterized by the molecular formula C₁₅H₁₉FN₂O₆S with a molecular weight of 374.4 g/mol . This complex organic molecule contains multiple functional groups organized in a specific three-dimensional arrangement. The compound's structure incorporates an oxazolidinone ring system, which is a distinguishing feature shared with linezolid and related antibiotics. This five-membered heterocyclic ring contains both nitrogen and oxygen atoms, creating a specific spatial arrangement essential for its biological activity and synthetic utility.
The compound can be represented through various chemical notations, including the SMILES string CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F, which encodes its structural arrangement in a linear format . Additionally, its InChI (International Chemical Identifier) representation provides a standardized method for representing the compound's chemical structure: InChI=1S/C15H19FN2O6S/c1-25(20,21)23-10-12-9-18(15(19)24-12)11-2-3-14(13(16)8-11)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3 .
Key Structural Features
The compound exhibits several distinctive structural elements that contribute to its chemical behavior and pharmaceutical relevance:
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The oxazolidinone ring, which serves as the core scaffold
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A fluoro-substituted phenyl ring providing specific electronic properties
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A morpholine moiety attached at the para position relative to the oxazolidinone connection
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A methanesulfonate group (mesylate) that functions as an excellent leaving group in nucleophilic substitution reactions
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The critical (R)-stereochemistry at the 5-position of the oxazolidinone ring, which determines the three-dimensional arrangement essential for the compound's proper function in antibiotic synthesis
Chemical Identifiers
For research, regulatory, and database purposes, the compound is associated with several standardized identifiers:
Identifier Type | Value |
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CAS Registry Number | 858344-36-2 |
PubChem CID | 53401093 |
InChIKey | UCVIKCGVGWBTTI-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID90694795 |
Wikidata | Q72475059 |
Physicochemical Properties
Physical Properties
Understanding the physicochemical properties of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate provides insights into its behavior in various chemical environments and biological systems:
Property | Value | Computation Method |
---|---|---|
Molecular Weight | 374.4 g/mol | PubChem 2.1 |
XLogP3-AA | 0.8 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 8 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
Exact Mass | 374.09478567 Da | PubChem 2.1 |
These computed properties highlight the compound's moderate lipophilicity (LogP of 0.8), which balances water solubility and membrane permeability—characteristics important for pharmaceutical compounds . The absence of hydrogen bond donors combined with eight hydrogen bond acceptors suggests specific patterns of intermolecular interactions that influence its chemical reactivity and physical properties.
Chemical Reactivity
The methanesulfonate group in this compound functions as an excellent leaving group, making it particularly valuable in synthetic organic chemistry. This reactivity profile is essential for its role in linezolid synthesis, where the methanesulfonate group undergoes nucleophilic displacement reactions. The specific stereochemistry at the 5-position of the oxazolidinone ring directs subsequent reactions to proceed with the correct spatial orientation, ensuring the proper three-dimensional structure of the final antibiotic product.
Synthesis and Preparation Methods
Synthetic Pathway
According to patent documentation, the synthesis of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate involves a series of carefully controlled chemical transformations:
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Initial reaction of N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline (formula IVa) with (R)-glycidyl butyrate (formula III) in the presence of n-butyl lithium to obtain a key hydroxyl-containing intermediate
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Introduction of the methanesulfonate group through reaction with a sulfonylating agent, typically methanesulfonyl chloride or anhydride, converting the hydroxyl group to the more reactive methanesulfonate ester
The reaction sequence typically proceeds through the formation of a lithium salt intermediate, and requires precise temperature control, usually in the range of -30°C to 30°C . Tetrahydrofuran is commonly employed as the solvent for these transformations due to its compatibility with organolithium reagents .
Manufacturing Challenges
Industrial-scale synthesis of this compound presents several technical challenges:
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The use of n-butyl lithium requires specialized equipment and safety protocols due to its pyrophoric nature and extreme reactivity with moisture and air
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Maintaining stereochemical purity throughout the synthesis is critical, as the (R)-configuration is essential for the biological activity of the final antibiotic product
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Low-temperature conditions (-78°C in some protocols) necessitate specialized cooling systems and insulated reaction vessels, increasing production costs
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Purification processes must be carefully optimized to ensure high chemical and stereochemical purity of the final product
Role in Pharmaceutical Synthesis
Linezolid Production Pathway
(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate serves as a crucial intermediate in the commercial synthesis of linezolid, an oxazolidinone antibiotic used against resistant gram-positive bacterial infections. The synthetic pathway progresses through the following key transformations:
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Nucleophilic substitution of the methanesulfonate group with sodium azide to form the corresponding azide intermediate
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Catalytic reduction of the azide functionality to an amine group, typically using palladium on carbon in ethyl acetate as solvent
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Acylation of the resulting amine with acetic anhydride to form linezolid
The patent literature describes specific conditions for these transformations, including the use of ethyl acetate and 10% palladium on carbon for the reduction step, conducted under 2-3 kg hydrogen pressure at 15-20°C for 6-7 hours .
Structural Significance and Applications
Structure-Activity Relationship
The specific structural features of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate contribute directly to its value in pharmaceutical synthesis:
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The (R)-stereochemistry at the 5-position of the oxazolidinone ring is critical for the proper three-dimensional configuration of linezolid, which in turn determines its binding affinity to the bacterial ribosome
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The fluoro-substitution pattern on the phenyl ring influences the electronic properties and metabolic stability of the resulting antibiotic
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The morpholine group contributes to the water solubility and pharmacokinetic profile of the final drug product
Beyond Linezolid Synthesis
Although primarily recognized for its role in linezolid production, this compound's structural features make it potentially valuable for the development of next-generation oxazolidinone antibiotics. Its ability to serve as a building block for structurally related compounds opens possibilities for creating novel therapeutic agents with potentially improved properties such as expanded antimicrobial spectrum, enhanced potency against resistant strains, or improved safety profiles.
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